4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
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Overview
Description
The compound “4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
A series of ((4-([1,2,4]triazolo[4,3-b][1,2,4,5] methyl) benzo-hydrazide derivatives was designed, synthesized, and evaluated for their inhibition activities against five tumor cells and c-Met kinase in vitro . These compounds were fully characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazine ring substituted by a phenyl group . The structure also includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
Triazolopyridazines:
- Medicinal Chemistry: Triazolopyridazines have been used in medicinal chemistry for various purposes. For instance, they have been used as inhibitors of c-Met, a protein kinase involved in cell growth, survival, and angiogenesis . They have also been used in the development of fluorescent probes .
- Polymers: Triazolopyridazines have been incorporated into polymers for use in solar cells .
- Dual c-Met/VEGFR-2 Inhibitors: Some triazolopyridazine derivatives have been designed and synthesized as novel dual c-Met/VEGFR-2 inhibitors. These compounds have shown satisfactory activity compared with the lead compound foretinib .
Piperidines:
- Pharmaceuticals: Piperidine and its derivatives are ubiquitous building blocks in pharmaceuticals and fine chemicals .
- Anticancer Applications: Piperidine derivatives have been utilized as anticancer agents. They have shown potential against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
- Other Therapeutic Applications: Piperidine derivatives have also been used as antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
properties
IUPAC Name |
6-methyl-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-2-3-10-13-14-11(16(10)15-8)9-4-6-12-7-5-9/h2-3,9,12H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKCVVJGZZQDFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3CCNCC3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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